molecular formula C10H8N4S B167466 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine CAS No. 10136-64-8

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine

Cat. No.: B167466
CAS No.: 10136-64-8
M. Wt: 216.26 g/mol
InChI Key: URINLJMMDZLYSE-UHFFFAOYSA-N
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Description

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound consists of an imidazo[2,1-b][1,3,4]thiadiazole core with a phenyl group attached at the 6-position and an amine group at the 2-position.

Mechanism of Action

Target of Action

The primary target of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound interacts with EGFR, inhibiting its activity . The compound binds to the EGFR, preventing the receptor from activating its downstream signaling pathways . This inhibition of EGFR leads to a decrease in the proliferation of cancer cells that overexpress EGFR .

Biochemical Pathways

By inhibiting EGFR, this compound affects several downstream pathways. These include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle progression . The inhibition of these pathways leads to a decrease in cancer cell proliferation.

Pharmacokinetics

The compound’s molecular weight (21627 g/mol) and its physical form (powder) suggest that it may have good bioavailability .

Result of Action

The result of the action of this compound is a decrease in the proliferation of cancer cells. In vitro studies have shown that the compound has potent anticancer activity against MCF-7 and A549 cancer cell lines . Additionally, the compound has been shown to inhibit the migration rate of certain cancer cells .

Biochemical Analysis

Biochemical Properties

It has been suggested that the compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of different dosages of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

It is not clear which enzymes or cofactors the compound interacts with, or how it affects metabolic flux or metabolite levels .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with phenyl isothiocyanate under reflux conditions in the presence of a base such as potassium carbonate . The reaction proceeds through the formation of an intermediate thiourea, which then cyclizes to form the desired imidazo[2,1-b][1,3,4]thiadiazole ring system.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Properties

IUPAC Name

6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c11-9-13-14-6-8(12-10(14)15-9)7-4-2-1-3-5-7/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URINLJMMDZLYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348964
Record name 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10136-64-8
Record name 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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